3-Ethylsulfonylphenylboronic acid
Overview
Description
3-Ethylsulfonylphenylboronic acid is a unique chemical compound with the empirical formula C8H11BO4S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 3-Ethylsulfonylphenylboronic acid is 214.05 g/mol . The InChI string isInChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3
. Physical And Chemical Properties Analysis
3-Ethylsulfonylphenylboronic acid is a solid substance . It has a density of 1.3±0.1 g/cm³, a boiling point of 476.5±51.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 78.0±3.0 kJ/mol, and the flash point is 242.0±30.4 °C . The index of refraction is 1.557, and the molar refractivity is 51.4±0.4 cm³ .Scientific Research Applications
Polymer Synthesis and Material Properties
3-Ethylsulfonylphenylboronic acid has applications in the field of polymer science. For instance, it is used in the preparation of poly(3,4-ethylenedioxythiophene) (PEDOT) nanoparticles, which are known for enhanced conductivity and processability. These nanoparticles are synthesized through oxidative polymerization and find use in various electronic applications due to their electrical properties and stable morphology (Choi et al., 2004). Similarly, PEDOT conductive nanoparticles have been developed using lignosulfonic acid, showcasing improved conductivity and potential as high-performance antistatic agents (Deng et al., 2015).
Catalysis and Chemical Reactions
3-Ethylsulfonylphenylboronic acid is also relevant in catalytic processes. It is utilized in the rhodium-catalyzed asymmetric arylation of allyl sulfones, leading to high yields and enantioselectivity under basic conditions (Lim & Hayashi, 2015). Moreover, it plays a role in the synthesis of various organic compounds, such as the preparation of nitroolefins and nitroarenes under mild conditions using ionic liquids as nitrating agents (Zarei et al., 2018).
Advanced Material Applications
3-Ethylsulfonylphenylboronic acid is significant in the development of advanced materials. For example, PEDOT films with dopant engineering show great promise for organic electronic and photovoltaic applications due to significant conductivity enhancements. These enhancements are achieved by controlling the crystallization of PEDOT chains and subsequent dopant engineering (Gueye et al., 2016). Additionally, it is involved in the synthesis of novel monomers for glucose sensing, as in the case of 3,4-ethylenedioxythiophene bearing fluoro-containing phenylboronic acid, which is used for enzyme-free glucose sensing at physiological conditions (Bao et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(3-ethylsulfonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPHBSVMNUNGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586021 | |
Record name | [3-(Ethanesulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylsulfonylphenylboronic acid | |
CAS RN |
845870-47-5 | |
Record name | [3-(Ethanesulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethylsulfonylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.